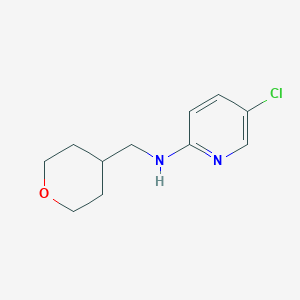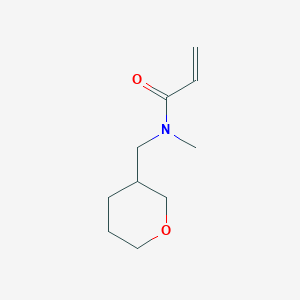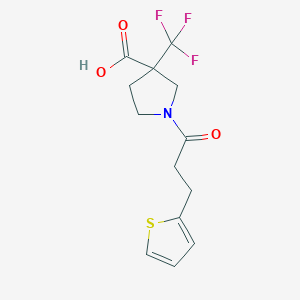
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as TPPC, is a chemical compound that has been extensively studied in the field of scientific research. It is a pyrrolidine derivative that has shown promising results in various laboratory experiments.
作用机制
The mechanism of action of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in neurological disorders.
Biochemical and Physiological Effects:
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to increase the production of antioxidants such as glutathione, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a low toxicity profile, making it a safe option for in vitro and in vivo experiments. However, one of the limitations of using 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One potential direction is the development of new derivatives of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid with improved solubility and potency. Another potential direction is the study of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in combination with other drugs for the treatment of various diseases. Furthermore, the mechanism of action of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid needs to be further elucidated to fully understand its potential therapeutic applications.
合成方法
The synthesis of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the reaction of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid with imidazole-1-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified by column chromatography to obtain pure 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid.
科学研究应用
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied in the field of scientific research for its potential use in various applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-(3-imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c13-12(14,15)11(10(20)21)2-5-18(7-11)9(19)1-4-17-6-3-16-8-17/h3,6,8H,1-2,4-5,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBNXKRAVZKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)

![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)




![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)
![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)